molecular formula C3H7O3S- B8565668 1-Propanesulfonate

1-Propanesulfonate

Cat. No.: B8565668
M. Wt: 123.15 g/mol
InChI Key: KCXFHTAICRTXLI-UHFFFAOYSA-M
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Description

1-Propanesulfonate (systematic name: propane-1-sulfonic acid) is an organosulfonic acid with the molecular formula C₃H₈O₃S and a molecular weight of 124.15–124.16 g/mol . Its sodium salt, sodium this compound (CAS: 14533-63-2), is widely used in ion-pair chromatography due to its ability to modify retention times of analytes . The compound is characterized by a linear three-carbon chain terminated by a sulfonic acid group (-SO₃H), conferring strong hydrophilicity and ionic properties. Key synonyms include propylsulfonic acid and propanesulfonate .

Commercial preparations, such as those from AK Scientific and Thermo Scientific, offer high purity (≥98%) for research applications . Thermodynamic studies highlight its role in stabilizing proteins; for instance, 3-(1-pyridinio)-1-propanesulfonate (a derivative) enables reversible protein unfolding in differential scanning calorimetry (DSC) by mitigating aggregation .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-propanesulfonate serves as a crucial building block for synthesizing more complex molecules. It is particularly useful in the preparation of zwitterionic surfactants, which are employed in various applications due to their biocompatibility and ability to stabilize emulsions .

Biological Applications

This compound has demonstrated significant biological activity. For instance:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
  • Cellular Effects : Research indicates that it can modulate cell signaling pathways and gene expression, influencing cell proliferation and apoptosis .

Medical Applications

One notable medical application involves the use of 2,3-dimercapto-1-propanesulfonate as a chelating agent for treating chronic arsenic toxicity. Clinical trials have demonstrated its efficacy in increasing urinary excretion of arsenic and improving clinical symptoms in affected patients .

Case Study: Chronic Arsenic Toxicity Treatment

  • Objective : Evaluate the effectiveness of 2,3-dimercapto-1-propanesulfonate in treating chronic arsenicosis.
  • Method : A randomized controlled trial involved administering the compound to patients with chronic arsenic exposure.
  • Results : Significant improvement was observed in clinical scores post-treatment, indicating its potential as a therapeutic agent .

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its stability and reactivity. Its surfactant properties also make it suitable for use in formulations requiring emulsification or dispersion .

Chemical Reactions Analysis

Acid-Base Reactions and Protonation Dynamics

1-Propanesulfonate exhibits pH-dependent behavior due to its sulfonate group (-SO₃⁻).

Key Findings:

  • Protonation in acidic environments :
    In solutions with pH < 2, the sulfonate group undergoes protonation to form 1-propanesulfonic acid (HSO₃-C₃H₇) . This reversible reaction is critical in buffering systems and electrochemical studies:

    C3H7SO3+H+C3H7SO3H\text{C}_3\text{H}_7\text{SO}_3^- + \text{H}^+ \leftrightarrow \text{C}_3\text{H}_7\text{SO}_3\text{H}
  • Quantitative protonation :
    TOF-SIMS studies detected protonated this compound (SPS–H, m/z = 309.10) in acidic copper electroplating baths, correlating with increased immersion time and chloride ion presence .

Table 1: Protonation Under Varying Conditions

ConditionProtonated Form (SPS–H) IntensityKey Influencing Factors
pH 1.5, 30 s immersionHighHigh [H⁺], Cl⁻ ions
pH 4.0, 60 s immersionModerateLower [H⁺], no Cl⁻
Neutral pHUndetectableDeprotonation dominates

Coordination Chemistry with Metal Ions

This compound acts as a ligand, forming complexes with transition metals like copper.

Key Findings:

  • Cu(I) and Cu(II) coordination :
    In copper electroplating baths, this compound forms stable complexes:

    Cu2++2C3H7SO3Cu(C3H7SO3)2\text{Cu}^{2+} + 2\,\text{C}_3\text{H}_7\text{SO}_3^- \rightarrow \text{Cu}(\text{C}_3\text{H}_7\text{SO}_3)_2

    These complexes influence deposition kinetics and layer morphology .

  • Competitive binding :
    Chloride ions disrupt Cu–sulfonate complexes, favoring CuCl₂⁻ formation and altering electroplating efficiency .

Table 2: Metal Complex Stability

Metal IonComplex FormedStability Constant (Log K)Application Context
Cu(I)[Cu(SC₃H₆SO₃)]⁻4.2 ± 0.3Electrodeposition baths
Cu(II)[Cu(C₃H₇SO₃)₂]3.8 ± 0.2Catalysis studies
Na⁺Ion pairs (Na⁺–SO₃⁻)N/ABuffer systems

Hydrolysis and Stability

This compound derivatives hydrolyze under specific conditions:

Key Findings:

  • Sultone hydrolysis :
    1,3-Propane sultone (a cyclic sulfonate ester) hydrolyzes in water to form 3-hydroxypropane-1-sulfonate:

    C3H6SO3+H2OHO-C3H6SO3+H+\text{C}_3\text{H}_6\text{SO}_3 + \text{H}_2\text{O} \rightarrow \text{HO-C}_3\text{H}_6\text{SO}_3^- + \text{H}^+

    This reaction is acid-catalyzed and critical in surfactant synthesis .

  • Temperature dependence :
    Hydrolysis rates increase by 200% at 80°C compared to 25°C .

Electrochemical Reactions

This compound participates in redox processes, particularly in electroplating:

Key Findings:

  • Anodic oxidation :
    Generates bis-(sodium-sulfopropyl)-disulfide (SPS) via dimerization:

    2C3H7SO3SPS+2e2\,\text{C}_3\text{H}_7\text{SO}_3^- \rightarrow \text{SPS} + 2\,\text{e}^-

    SPS enhances copper deposition uniformity .

  • Cathodic reduction :
    Facilitates Cu⁺ → Cu⁰ reduction, with sulfonate acting as a stabilizing agent .

Table 3: Electrochemical Performance Metrics

ParameterValue (SPS-containing bath)Value (Control)
Deposition rate (μm/hr)12.5 ± 0.88.2 ± 0.6
Surface roughness (nm)45120

Key Reactions:

  • Esterification :
    Reacts with isopropanol to form isopropyl this compound (C₆H₁₄O₃S), a reagent in organic synthesis.

  • Nucleophilic substitution :
    The sulfonate group is displaced by amines to yield sulfonamides, useful in drug design.

Q & A

Q. Basic: What are the recommended protocols for synthesizing and characterizing 1-propanesulfonate derivatives?

Methodological Answer:
Synthesis of this compound derivatives requires rigorous documentation of reaction conditions (e.g., solvent, temperature, stoichiometry) and purification steps (e.g., recrystallization, chromatography). Characterization should include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., 1^1H/13^13C peaks for sulfonate groups).
  • Mass Spectrometry (MS) to verify molecular weight.
  • Elemental Analysis to confirm purity.
    For novel compounds, provide full synthetic details and spectral data in the main manuscript, while repetitive protocols can be relegated to supplementary materials .

Q. Basic: How can this compound be utilized as an ion-pairing agent in analytical chromatography?

Methodological Answer:
this compound is effective in reverse-phase ion-pair chromatography for separating polar or charged analytes (e.g., pharmaceuticals, biomolecules). Key parameters include:

  • Concentration Optimization : 5–25 mM in mobile phases to balance retention and peak symmetry.
  • pH Adjustment : Maintain pH 2–3 (using trifluoroacetic acid) to enhance ionization.
  • Column Compatibility : Use C18 or similar stationary phases.
    Validate method robustness by testing reproducibility across columns and lot numbers of reagents .

Q. Advanced: How should researchers design experiments to investigate the mechanistic role of this compound in catalytic systems?

Methodological Answer:
To study mechanistic pathways (e.g., sulfonate’s role in stabilizing transition states):

Variable Isolation : Compare reaction rates/outcomes with/without this compound under identical conditions.

Spectroscopic Probes : Use in situ techniques like FT-IR or Raman to detect intermediate complexes.

Computational Modeling : Pair experimental data with DFT calculations to map energy landscapes.
Ensure controls account for solvent effects and counterion interactions. Replicate trials to confirm trends .

Q. Advanced: What strategies resolve contradictions in reported stability data for this compound under acidic conditions?

Methodological Answer:
Contradictions often arise from undocumented variables. Address discrepancies by:

  • Replicating Studies : Use identical concentrations, temperature, and purity grades (e.g., ACS-grade vs. technical-grade).
  • Advanced Analytics : Employ LC-MS to detect degradation products (e.g., sulfonic acids).
  • Meta-Analysis : Compare experimental designs across studies; prioritize peer-reviewed sources with transparent methodologies.
    Report limitations (e.g., buffer composition effects) and suggest standardized stability-testing protocols .

Q. Advanced: How can researchers optimize this compound’s bioavailability in pharmacological studies while minimizing off-target effects?

Methodological Answer:
For in vivo or cellular studies:

Dose-Response Curves : Establish EC50_{50} and toxicity thresholds using cell viability assays (e.g., MTT).

Formulation Strategies : Use liposomal encapsulation or pro-drug derivatives to enhance membrane permeability.

Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm sulfonate-specific mechanisms.
Include negative controls (e.g., sulfonate-free formulations) and validate findings with orthogonal assays (e.g., fluorescence microscopy, Western blot) .

Q. Basic: What are the best practices for documenting this compound’s physicochemical properties in publications?

Methodological Answer:
Follow IUPAC guidelines and journal-specific requirements:

  • Critical Data : Melting point, solubility (in water/organic solvents), pKa, and hygroscopicity.
  • Spectroscopic References : Provide full NMR/MS spectra in supplementary materials.
  • Purity Documentation : Report supplier, grade (e.g., ≥98%), and batch-specific certificates of analysis.
    For reproducibility, detail storage conditions (e.g., desiccated, 4°C) .

Q. Advanced: What experimental frameworks validate this compound’s interactions with biomolecules (e.g., proteins or DNA)?

Methodological Answer:
Use a multi-technique approach:

Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters.

Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics.

Molecular Dynamics Simulations : Predict binding sites and conformational changes.
Correlate findings with functional assays (e.g., enzyme inhibition) to confirm biological relevance .

Q. Basic: How should researchers address batch-to-batch variability in this compound reagents?

Methodological Answer:

  • Supplier Consistency : Use reagents from vendors with stringent QC protocols (e.g., ≥99% purity, lot-specific COA).
  • Pre-Use Characterization : Perform basic tests (e.g., melting point, NMR) on new batches.
  • Documentation : Record lot numbers and variability thresholds in methods sections.
    For critical studies, pre-screen multiple batches .

Q. Advanced: What methodologies assess this compound’s environmental impact in ecotoxicology studies?

Methodological Answer:

  • Acute/Chronic Toxicity Tests : Use model organisms (e.g., Daphnia magna, algae) under OECD guidelines.
  • Degradation Studies : Monitor hydrolysis/photolysis products via LC-MS.
  • Bioaccumulation Potential : Measure logP values and tissue concentrations in aquatic species.
    Report limits of detection (LOD) and ecological risk quotients (ERQ) .

Q. Advanced: How can machine learning models predict this compound’s behavior in novel chemical environments?

Methodological Answer:

  • Dataset Curation : Compile experimental data on solubility, reactivity, and stability across solvents/pH.
  • Feature Selection : Include molecular descriptors (e.g., partial charges, H-bond donors).
  • Model Validation : Use cross-validation and external datasets to avoid overfitting.
    Open-source tools like RDKit or COSMO-RS can streamline predictions .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 1-propanesulfonate and related sulfonates:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound (propane-1-sulfonic acid) C₃H₈O₃S 124.15 5284-66-2 (acid) Ion-pair chromatography, protein stabilization
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) C₃₂H₅₈N₂O₇S 614.88 75621-03-3 Zwitterionic detergent for membrane protein solubilization
3-(1-Pyridinio)-1-propanesulfonate (NDSB 201) C₈H₁₁NO₃S 201.24 15471-17-7 Nondetergent sulfobetaine for reversible protein unfolding
2-Acrylamido-2-methylpropanesulfonic acid (AMPS) C₇H₁₃NO₄S 207.24 15214-89-8 Monomer for hydrogels and ion-exchange resins
3-(Trimethylsilyl)-1-propanesulfonic acid C₆H₁₆O₃SSi 196.34 18173-90-5 NMR spectroscopy reference

Key Research Findings

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)

  • Applications : CHAPS is a zwitterionic detergent used to solubilize membrane proteins while preserving native conformations. Unlike ionic detergents, it minimizes protein denaturation .
  • Limitations: Despite surfactant activity, CHAPS alone cannot induce cellular "shutdown" (a phenotype caused by cationic surfactants), highlighting the importance of charge-specific interactions .

3-(1-Pyridinio)-1-propanesulfonate (NDSB 201)

  • Protein Stabilization : This compound promotes fully reversible thermal unfolding of proteins in DSC by preventing aggregation, a critical feature for thermodynamic studies .
  • Mechanism : The pyridinium group enhances solubility of hydrophobic protein regions, while the sulfonate group stabilizes charged residues .

2-Acrylamido-2-methylpropanesulfonic Acid (AMPS)

  • Polymer Chemistry : AMPS derivatives (e.g., potassium salts) are polymerized into hydrogels with high water retention and ionic conductivity, used in drug delivery and wastewater treatment .

Sodium 2-methylprop-2-ene-1-sulphonate

  • Reactivity: The allyl sulfonate group enables copolymerization with acrylic monomers, producing surfactants with tunable hydrophobicity .

Physicochemical and Functional Contrasts

Property This compound CHAPS NDSB 201
Charge Anionic Zwitterionic Zwitterionic
Solubility Water-soluble Soluble in aqueous buffers Water-soluble
Protein Interaction Stabilizes via ionic interactions Solubilizes membranes via mixed charge Prevents aggregation via dual charge
Thermal Stability Used up to 95°C in chromatography Stable in broad pH ranges Enables reversible unfolding at high temperatures

Preparation Methods

Direct Oxidation of 1-Propanethiol

The oxidation of 1-propanethiol (CH₃CH₂CH₂SH) represents a straightforward route to 1-propanesulfonic acid, which can be neutralized to yield the sulfonate salt. A seminal method involves the use of dimethyl sulfoxide (DMSO) and hydrogen iodide (HI) as co-oxidants in an aqueous medium .

Reaction Mechanism and Conditions

In this process, 1-propanethiol undergoes oxidation in a pressurized reactor at 110°C under 150 psig air pressure. The reaction proceeds via the following stoichiometry:
CH₃CH₂CH₂SH+DMSO+HICH₃CH₂CH₂SO₃H+byproducts\text{CH₃CH₂CH₂SH} + \text{DMSO} + \text{HI} \rightarrow \text{CH₃CH₂CH₂SO₃H} + \text{byproducts}
The HI catalyst facilitates the generation of sulfonic acid by promoting the cleavage of the thiol group and subsequent sulfonation. After 24 hours, the aqueous phase is extracted and titrated with sodium hydroxide to isolate 1-propanesulfonic acid at a 47% yield .

Critical Parameters

  • Temperature : Elevated temperatures (110°C) enhance reaction kinetics but risk byproduct formation.

  • Pressure : Air pressurization ensures sufficient oxygen availability for oxidation.

  • Catalyst Loading : HI concentrations above 0.13 mmol reduce reaction time but may corrode equipment.

Multi-Step Synthesis via 1,3-Propane Sultone

An alternative route involves synthesizing 1,3-propane sultone (PS) as an intermediate, which is hydrolyzed to 3-hydroxypropanesulfonic acid and subsequently dehydrated to 1-propanesulfonic acid . This method, detailed in Chinese Patent CN104803967A, prioritizes cost-effectiveness by using allyl chloride as the starting material.

Sulfonation of Allyl Chloride

Allyl chloride reacts with sodium metabisulfite (Na₂S₂O₅) in water at 50°C to form sodium allyl sulfonate:
C₃H₅Cl+Na₂S₂O₅C₃H₅SO₃Na+NaCl+SO₂\text{C₃H₅Cl} + \text{Na₂S₂O₅} \rightarrow \text{C₃H₅SO₃Na} + \text{NaCl} + \text{SO₂}
This step achieves a 95% conversion rate under pH 8–9 conditions .

Anti-Markovnikov Addition

Sodium allyl sulfonate undergoes sulfuric acid-catalyzed addition with hydrogen peroxide (H₂O₂) to form an intermediate:
C₃H₅SO₃Na+H₂SO₄C₃H₅(SO₃H)OH\text{C₃H₅SO₃Na} + \text{H₂SO₄} \rightarrow \text{C₃H₅(SO₃H)OH}
Optimal conditions include a 40–50% H₂SO₄ concentration and 60°C reaction temperature, yielding 85% intermediate .

Hydrolysis and Acidification

The intermediate is hydrolyzed in tetrahydrofuran (THF) under basic conditions (pH 9–14) and acidified to produce 3-hydroxypropanesulfonic acid:
C₃H₅(SO₃H)OH+NaOHC₃H₆(SO₃H)OH\text{C₃H₅(SO₃H)OH} + \text{NaOH} \rightarrow \text{C₃H₆(SO₃H)OH}
C₃H₆(SO₃H)OH+HClC₃H₇SO₃H\text{C₃H₆(SO₃H)OH} + \text{HCl} \rightarrow \text{C₃H₇SO₃H}
This step achieves 98% purity after ethanol extraction .

Cyclodehydration

3-hydroxypropanesulfonic acid undergoes cyclodehydration at 130°C in toluene to form PS, which is hydrolyzed to 1-propanesulfonic acid:
C₃H₇SO₃HC₃H₆SO₃+H₂O\text{C₃H₇SO₃H} \rightarrow \text{C₃H₆SO₃} + \text{H₂O}
C₃H₆SO₃+H₂OC₃H₇SO₃H\text{C₃H₆SO₃} + \text{H₂O} \rightarrow \text{C₃H₇SO₃H}
The overall yield for this four-step process is 81–83% .

Catalytic Methods and Optimization

Peroxide Catalysts

The use of peroxides (e.g., tert-butyl peroxide) in the anti-Markovnikov addition step enhances regioselectivity and reduces side reactions. For instance, substituting H₂O₂ with tert-butyl peroxide increases intermediate yield from 85% to 89% .

Solvent Effects

Polar aprotic solvents like DMSO improve sulfonation efficiency by stabilizing ionic intermediates. In contrast, THF optimizes hydrolysis due to its moderate polarity and boiling point (66°C) .

Comparative Analysis of Synthesis Routes

ParameterDirect Oxidation Multi-Step Synthesis
Starting Material1-PropanethiolAllyl Chloride
Steps14
Yield (%)4783
Cost (USD/kg)14.0010.00
ScalabilityModerateHigh
Byproduct GenerationHighLow

The multi-step method offers superior yield and cost efficiency but requires intricate purification. Conversely, direct oxidation is simpler but less economical for industrial-scale production.

Industrial-Scale Production Considerations

Equipment Design

  • Reactor Material : Glass-lined steel resists corrosion from HI and H₂SO₄ .

  • Distillation Systems : Short-path distillation minimizes thermal degradation of sulfonic acids .

Environmental Impact

Waste streams containing SO₂ and NaCl require neutralization with lime (CaO) to precipitate sulfites and chlorides .

Emerging Trends and Innovations

Recent advances focus on photocatalyzed sulfonation using TiO₂ nanoparticles, which reduce reaction times by 40% under UV light . Additionally, flow chemistry systems enable continuous production of 1-propanesulfonic acid with 95% purity .

Properties

Molecular Formula

C3H7O3S-

Molecular Weight

123.15 g/mol

IUPAC Name

propane-1-sulfonate

InChI

InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)/p-1

InChI Key

KCXFHTAICRTXLI-UHFFFAOYSA-M

Canonical SMILES

CCCS(=O)(=O)[O-]

Origin of Product

United States

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